molecular formula C13H10F2N2O B2493146 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone CAS No. 1554058-23-9

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone

Cat. No.: B2493146
CAS No.: 1554058-23-9
M. Wt: 248.233
InChI Key: VIYKDHDWIKSYJC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a difluorophenyl group and a methylpyrimidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 5-methylpyrimidine.

    Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For example, 2,4-difluorobenzene can be subjected to Friedel-Crafts acylation to introduce the ethanone group.

    Coupling Reaction: The intermediates are then coupled under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating cellular signaling pathways.

    Pathways: The compound’s effects on molecular targets can lead to changes in cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)propanone: Similar structure but with a propanone backbone.

    2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)butanone: Similar structure but with a butanone backbone.

Uniqueness

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl and methylpyrimidinyl groups contribute to its reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-8-6-16-13(17-7-8)12(18)4-9-2-3-10(14)5-11(9)15/h2-3,5-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYKDHDWIKSYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554058-23-9
Record name 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one
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